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Compound of Interest

Compound Name:
1-(2,2-diethoxyethyl)-3-nitro-1H-

pyrazole

CAS No.: 1172869-35-0

Cat. No.: B3087328

Get Quote

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen

atoms—is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Its

unique physicochemical properties, specifically its capacity to act simultaneously as a hydrogen

bond donor and acceptor, confer highly favorable pharmacokinetic (PK) and pharmacodynamic

(PD) profiles. This structural versatility allows pyrazoles to form robust interactions within the

ATP-binding pockets of various kinases, making them indispensable in the development of

targeted anticancer therapies 1[1].

Clinical success stories, such as the BRAF inhibitor encorafenib and the Akt1 inhibitor

afuresertib, underscore the clinical viability of pyrazole derivatives. Recently, the focus has

shifted toward targeting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK8, which

are frequently dysregulated in colorectal, breast, and ovarian cancers2[2].
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The design of pyrazole-based inhibitors requires a delicate balance between target affinity and

metabolic stability. A common challenge in early-stage development is the high efflux ratio and

off-target affinity for Cytochrome P450 (CYP450) enzymes.

Causality in SAR: To mitigate CYP450 inhibition, we strategically introduce electron-

withdrawing groups (e.g., trifluoromethyl or halogens) to decrease the electron density on the

pyrazole ring. Furthermore, while N-alkylation often increases in vitro potency, it frequently

results in high P-glycoprotein (P-gp) efflux rates. Substituting the N-alkyl group with an N-

pyridinyl or sterically hindered moiety (e.g., cyclobutyl) significantly reduces efflux while

maintaining the critical hydrogen-bonding network required for kinase inhibition 2[2].
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Workflow for the rational discovery of pyrazole-based kinase inhibitors.
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High-Throughput Virtual Screening (HTVS) & ADME
Profiling
Before committing resources to complex syntheses, High-Throughput Virtual Screening (HTVS)

is employed to filter vast chemical libraries. For CDK8 inhibitor discovery, HTVS accelerates

the identification of Type I and Type II inhibitors by evaluating binding energetics and ADME

properties in silico3[3].

Protocol: HTVS for CDK8 Inhibitors

Ligand Preparation: Import pyrazole libraries (e.g., from PubChem) into Schrödinger's

Maestro. Use LigPrep to generate tautomers and ionization states at physiological pH (7.0 ±

2.0) using the OPLS3 force field to ensure structural accuracy 4[4].

Protein Preparation: Retrieve CDK8 crystal structures (e.g., PDB ID: 4F7S). Remove water

molecules beyond 5 Å of the active site, add missing hydrogen atoms, and assign bond

orders.

Grid Generation: Define the receptor grid box centered on the ATP-binding pocket (e.g.,

coordinates X: 28.28, Y: 2.84, Z: -5.22)5[5].

Docking & Scoring: Execute Glide HTVS docking. Filter the top 10% of compounds based on

GlideScore to isolate candidates with the highest thermodynamic binding probability.

ADME Prediction: Route the top hits through the QikProp module to predict oral absorption,

blood-brain barrier permeability, and lipophilicity, ensuring only drug-like candidates proceed

to synthesis 3[3].

Synthetic Methodologies: Constructing the Pyrazole
Core
While classical Knorr cyclocondensation remains foundational, modern late-stage

functionalization relies heavily on palladium-catalyzed cross-coupling. The bromine atom at the

4- or 5-position of the pyrazole ring serves as a versatile handle for introducing molecular

diversity 6[6].
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Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-butyl-1H-pyrazole

Rationale: This protocol allows for the rapid generation of a library of 5-aryl/heteroaryl

pyrazoles to probe the hydrophobic sub-pockets of the kinase active site.

Setup: To an oven-dried Schlenk flask, add 5-bromo-1-butyl-1H-pyrazole (1.0 mmol), the

desired arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the catalyst Pd(dppf)Cl₂ (0.05

mmol)6[6].

Inert Atmosphere: Evacuate and backfill the flask with argon three times. Causality: This

prevents the oxidative deactivation of the Pd(0) catalytic species by atmospheric oxygen,

ensuring high yields.

Solvent Addition: Inject 10 mL of degassed dimethoxyethane (DME) or a 1,4-dioxane/water

(4:1) mixture via syringe7[7].

Reaction: Heat the mixture to 80 °C under continuous stirring for 12–24 hours. Monitor

progression via LC-MS.

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with

brine. Dry the organic layer over anhydrous Na₂SO₄. Concentrate under reduced pressure

and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient)7[7].

In Vitro Biological Evaluation: Kinase Inhibition
Assays
To validate the synthesized compounds, we utilize the ADP-Glo™ Kinase Assay.

Causality in Assay Selection: Unlike radiometric assays, ADP-Glo is universally applicable to

any kinase because it directly quantifies the ADP produced during the kinase reaction. The

luminescence generated is directly proportional to kinase activity, providing a highly sensitive,

self-validating readout for IC₅₀ determination7[7].
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CDK2/Cyclin A2 signaling pathway modulated by ATP-competitive pyrazole inhibitors.

Protocol: ADP-Glo Kinase Assay for CDK2/Cyclin A2

Reagent Preparation: Prepare a 1X kinase buffer containing CDK2/Cyclin A2 enzyme, ATP,

MgCl₂, and the specific substrate peptide 8[8].

Compound Dilution: Serially dilute the pyrazole inhibitors in DMSO. Critical Step: Maintain

final DMSO concentration <1% in the assay well to prevent enzyme denaturation7[7].

Reaction Initiation: In a 384-well plate, combine 1 µL of inhibitor, 2 µL of enzyme/substrate

mix, and 2 µL of ATP. Incubate at 30 °C for 60 minutes.

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete

unconsumed ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to
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convert ADP to ATP and generate luminescence (incubate 30 min)7[7].

Quantification: Measure luminescence using a microplate reader. Plot the percentage of

inhibition against the log of inhibitor concentration to calculate the IC₅₀.

Quantitative Data Summary The table below summarizes the inhibitory efficacy of

representative pyrazole-based compounds against their respective kinase targets,

demonstrating the broad applicability of the scaffold:

Compound / Drug Target Kinase IC₅₀ / Kᵢ Value
Key Structural
Feature

Afuresertib Akt1 Kᵢ = 0.08 nM
Pyrazole core with

flexible amine

Compound 2 Akt1 IC₅₀ = 1.3 nM
Rigidified afuresertib

analogue

Compound 15 CDK2 Kᵢ = 5.0 nM
N,4-di(1H-pyrazol-4-

yl)pyrimidin-2-amine

Compound 4 CDK2/Cyclin A2 IC₅₀ = 3.82 µM
Sulfonamide-

substituted pyrazole

Compound 8 Aurora A IC₅₀ = 35 nM
Methylisoxazole-

pyrazole hybrid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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